REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[S:12]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13]1.C([O-])(O)=O.[Na+]>COCCOC.O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[S:12]1[CH:16]=[CH:15][C:14]([C:2]2[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=2)=[CH:13]1 |f:2.3,4.5,^1:34,53|
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Name
|
|
Quantity
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1.08 g
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Type
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reactant
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Smiles
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BrC1=CC=C(C=C1)CC(=O)O
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Name
|
|
Quantity
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0.7 g
|
Type
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reactant
|
Smiles
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S1C=C(C=C1)B(O)O
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Name
|
|
Quantity
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1.68 g
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Type
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reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
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Name
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DME water
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Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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COCCOC.O
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Name
|
|
Quantity
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0.35 g
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Type
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catalyst
|
Smiles
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Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux temperature for 2 hours under nitrogen
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
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Details
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the reaction mixture was partitioned between Et2O (80 mL) and saturated aqueous NaHCO3 (30 mL)
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Type
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WASH
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Details
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The organic layer was washed with saturated aqueous NaHCO3 (30 mL) again
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Type
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EXTRACTION
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Details
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the whole extracted with CH2Cl2 (50 mL×3)
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Type
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WASH
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Details
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The combined organic layer was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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The residue was purified by flash chromatography (SiO2)
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Type
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WASH
|
Details
|
eluting with ethyl acetate/hexane (1/1)
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=C(C=C1)C1=CC=C(C=C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.56 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 51.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |